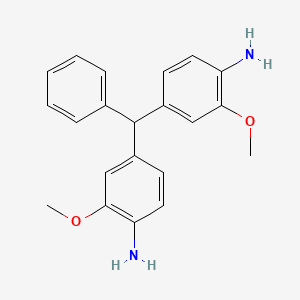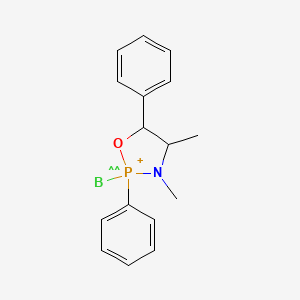
(2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry and its ability to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amine with a borane complex, followed by cyclization to form the oxazaphospholidine ring. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane has numerous applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R,5S)-Muscarine: A compound with similar stereochemistry but different biological activity.
(2S,4R,5S)-Tetrahydropyran-2,4,5-triol: Another compound with similar stereochemistry but different chemical properties.
Uniqueness
What sets (2S,4R,5S)-(-)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane apart is its unique combination of stereochemistry and reactivity. This makes it particularly valuable in asymmetric synthesis and other specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H18BNOP+ |
|---|---|
Molekulargewicht |
282.1 g/mol |
InChI |
InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/q+1 |
InChI-Schlüssel |
ZXWLALUVOLETOE-UHFFFAOYSA-N |
Kanonische SMILES |
[B][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)

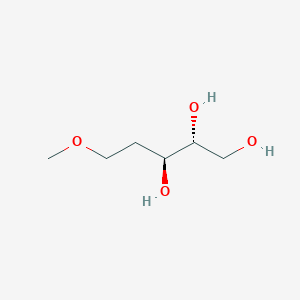
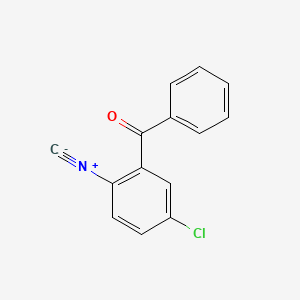
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
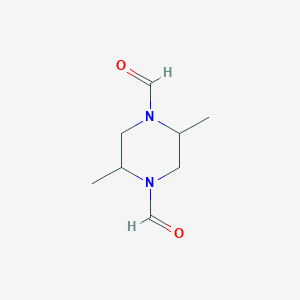
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
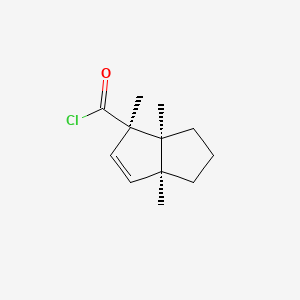

![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
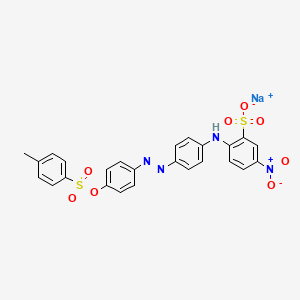
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
